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molecular formula C10H13NO2 B1306257 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine CAS No. 122416-41-5

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine

Cat. No. B1306257
M. Wt: 179.22 g/mol
InChI Key: ABUSRLBOAUOYSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06831080B2

Procedure details

A mixture of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)acetaldehyde, oxime, (Preparation 5, 10.74 g, 0.0556 mole), and Raney nickel (1 mL) in ammonium hydroxide/methanol (20 mL/200 mL) was hydrogenated (H2, 50 psi) for 48 hours. The reaction mixture was filtered through Celite and the resultant filtrate was concentrated in vacuo. The residual oil obtained was diluted with HCl (1N). The aqueous layer was washed with EtOAc (1×250 mL). The aqueous layer was then made basic with NaOH (1N), and extracted with EtOAc (3×200 mL). The combined organic layers were dried over anhydrous magnesium sulfate, filtered and the resultant filtrate was concentrated in vacuo to provide the title product (7.1 g, 66%) as a clear oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxime
Quantity
10.74 g
Type
reactant
Reaction Step One
Name
ammonium hydroxide methanol
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH:7]=[CH:8][C:9]([C:11](=O)[CH3:12])=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1.[OH-].[NH4+:15].CO>[Ni].Cl>[O:1]1[C:6]2[CH:7]=[CH:8][C:9]([CH:11]([NH2:15])[CH3:12])=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC2=C1C=CC(=C2)C(C)=O
Name
oxime
Quantity
10.74 g
Type
reactant
Smiles
Name
ammonium hydroxide methanol
Quantity
20 mL
Type
reactant
Smiles
[OH-].[NH4+].CO
Name
Quantity
1 mL
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 48 hours
Duration
48 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the resultant filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residual oil obtained
WASH
Type
WASH
Details
The aqueous layer was washed with EtOAc (1×250 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the resultant filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
O1CCOC2=C1C=CC(=C2)C(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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